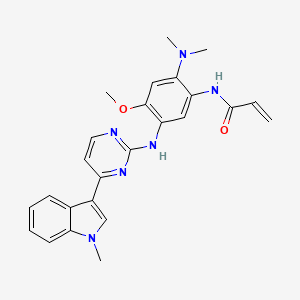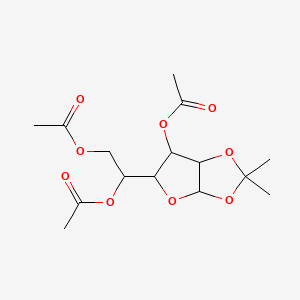
2-(3,6-Dimethylpyridin-2-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dimethylpyridin-2-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with two methyl groups at the 3 and 6 positions, and an amine group attached to a propan-2-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,6-dimethylpyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as 2-bromopropane, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
2-(3,6-Dimethylpyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-(3,6-Dimethylpyridin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pyridine ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)propan-2-amine: Lacks the methyl groups at the 3 and 6 positions.
2-(3,5-Dimethylpyridin-2-yl)propan-2-amine: Has methyl groups at the 3 and 5 positions instead of 3 and 6.
2-(Pyrimidin-2-yl)propan-2-amine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(3,6-Dimethylpyridin-2-yl)propan-2-amine is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
2-(3,6-dimethylpyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H16N2/c1-7-5-6-8(2)12-9(7)10(3,4)11/h5-6H,11H2,1-4H3 |
InChIキー |
QBXZPADILUVSJX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)C)C(C)(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)



![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)
